

Technical Guide: Structure Elucidation of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate*

Cat. No.: *B153289*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**. The document outlines the analytical techniques and data interpretation used to confirm the chemical structure of this important building block in pharmaceutical synthesis.

Chemical Structure and Properties

- IUPAC Name: **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**
- Synonyms: 1-Boc-4-(2-bromoacetyl)piperidine, 1,1-Dimethylethyl 4-(2-bromoacetyl)-1-piperidinecarboxylate[1]
- CAS Number: 301221-79-4[2]
- Molecular Formula: C₁₂H₂₀BrNO₃[3]
- Molecular Weight: 306.20 g/mol [3]
- Appearance: White to light yellow powder or crystals[1]
- Purity: Typically >95% (GC)[1]

Spectroscopic and Analytical Data

The structural confirmation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate** is achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.10	s	2H	-C(O)CH ₂ Br
4.05	m	2H	Piperidine H _{2e} , H _{6e}
2.95	m	1H	Piperidine H ₄
2.70	t	2H	Piperidine H _{2a} , H _{6a}
1.80	d	2H	Piperidine H _{3e} , H _{5e}
1.46	s	9H	-C(CH ₃) ₃
1.25	q	2H	Piperidine H _{3a} , H _{5a}

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
202.5	C=O (ketone)
154.7	C=O (carbamate)
79.5	-C(CH ₃) ₃
48.5	Piperidine C ₄
43.5	Piperidine C ₂ , C ₆
31.0	-C(O)CH ₂ Br
28.4	-C(CH ₃) ₃
28.2	Piperidine C ₃ , C ₅

Table 3: Mass Spectrometry Data (ESI+)

m/z	Ion
306.0699	[M+H] ⁺
328.0519	[M+Na] ⁺

Predicted data from PubChemLite.[3]

Table 4: IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Strong	C-H stretch (alkane)
1720	Strong	C=O stretch (ketone)
1685	Strong	C=O stretch (carbamate)
1420	Medium	C-H bend (CH ₂)
1240	Strong	C-N stretch
1160	Strong	C-O stretch
650	Medium	C-Br stretch

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.

- ^1H NMR: Standard proton experiment was run with a 30° pulse and a relaxation delay of 1 second. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: A standard proton-decoupled carbon experiment was performed. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (77.16 ppm).

Mass Spectrometry (MS)

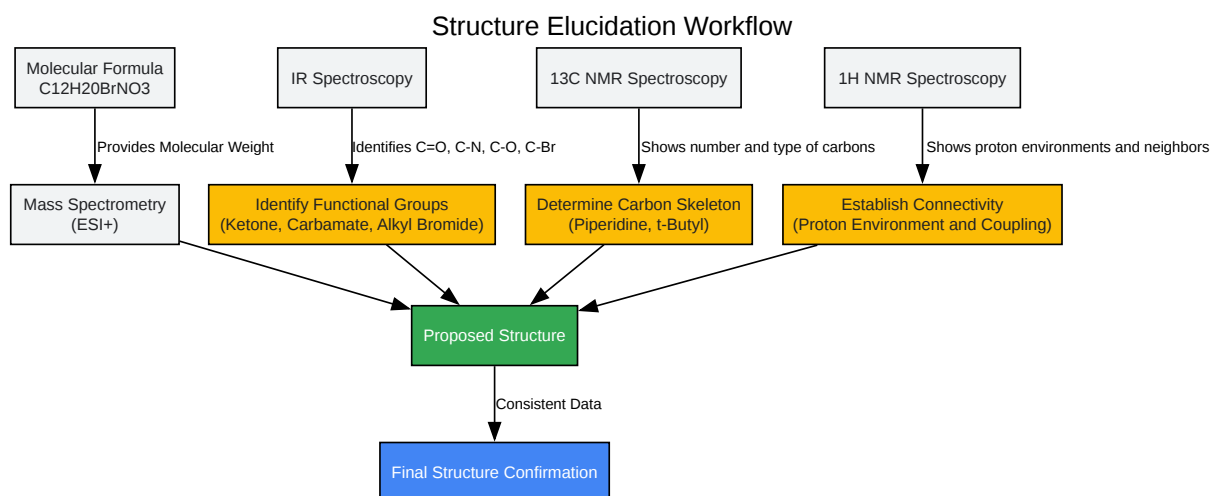
- Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the ESI source via a syringe pump.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Infrared (IR) Spectroscopy

- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: The spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate**.



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Caption: Logical workflow for structure elucidation.

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References

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- 2. rsc.org [rsc.org]
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